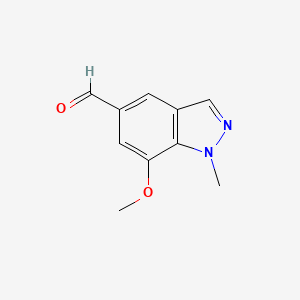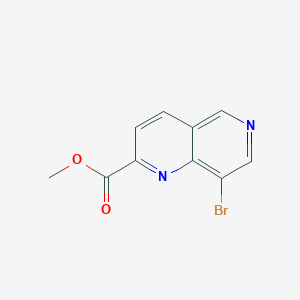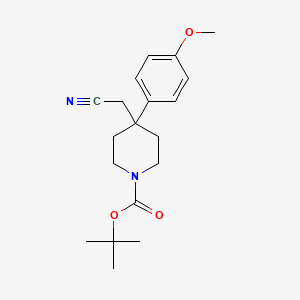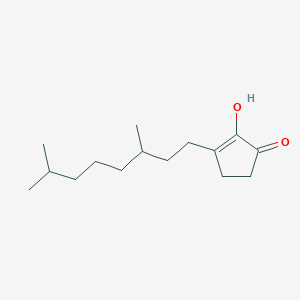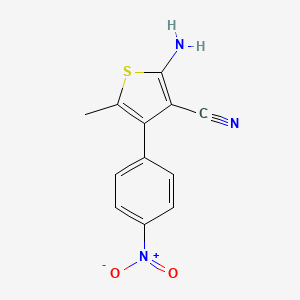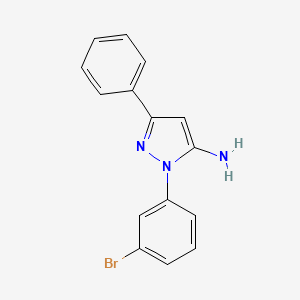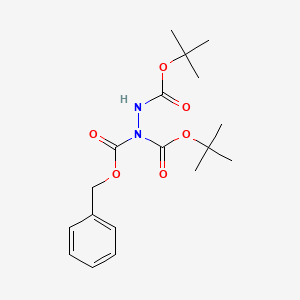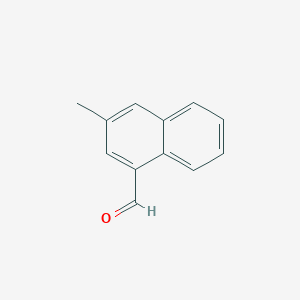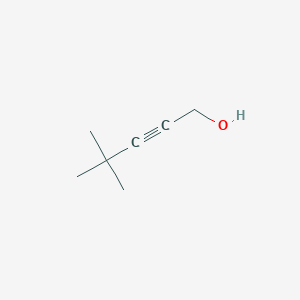
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is an organic compound with the molecular formula C11H15NO5S It is known for its unique structure, which includes a phenylmethoxycarbonyl group attached to an amino group, which is further connected to a propane-1-sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID typically involves the reaction of phenylmethoxycarbonyl chloride with 3-aminopropane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonate esters, while reduction of the phenylmethoxycarbonyl group can produce the corresponding amine.
Scientific Research Applications
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid:
3-Amino-1-propanesulfonic acid:
Uniqueness
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is unique due to its combination of a phenylmethoxycarbonyl group and a sulfonic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
77693-74-4 |
|---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H15NO5S/c13-11(12-7-4-8-18(14,15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)(H,14,15,16) |
InChI Key |
BSTROBHUCIGAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


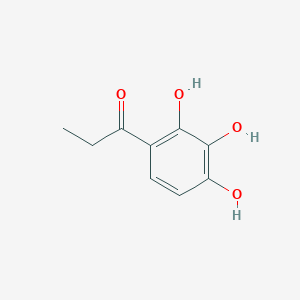
![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)
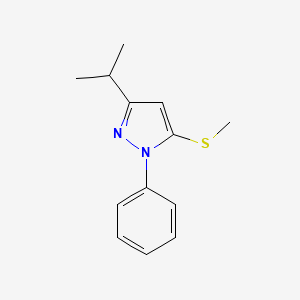
![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)
